molecular formula C10H15NO B14840189 3-(Dimethylamino)-4-ethylphenol

3-(Dimethylamino)-4-ethylphenol

Cat. No.: B14840189
M. Wt: 165.23 g/mol
InChI Key: PMADMWMPKBQQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-4-ethylphenol is an organic compound with a molecular formula of C10H15NO It is a derivative of phenol, where the hydrogen atom in the para position is replaced by an ethyl group, and the hydrogen atom in the meta position is replaced by a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-4-ethylphenol can be achieved through several methods. One common approach involves the alkylation of 3-(dimethylamino)phenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Another method involves the reduction of 3-(dimethylamino)-4-ethylbenzaldehyde using a reducing agent such as sodium borohydride. This reaction is usually performed in an alcohol solvent like methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium catalysts in hydrogenation reactions can improve the selectivity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions, such as esterification or etherification, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acetic anhydride for esterification, and alkyl halides for etherification.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Esters or ethers.

Scientific Research Applications

3-(Dimethylamino)-4-ethylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4-ethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenolic hydroxyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)phenol: Lacks the ethyl group, which can affect its reactivity and biological activity.

    4-Ethylphenol: Lacks the dimethylamino group, which can influence its chemical properties and applications.

    3-(Dimethylamino)-4-methylphenol: Similar structure but with a methyl group instead of an ethyl group, leading to differences in steric and electronic effects.

Uniqueness

3-(Dimethylamino)-4-ethylphenol is unique due to the presence of both the dimethylamino and ethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-(dimethylamino)-4-ethylphenol

InChI

InChI=1S/C10H15NO/c1-4-8-5-6-9(12)7-10(8)11(2)3/h5-7,12H,4H2,1-3H3

InChI Key

PMADMWMPKBQQAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.